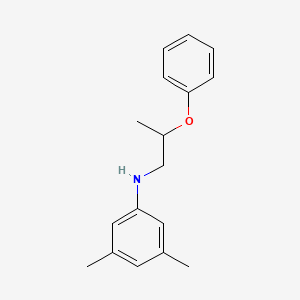
2-(4-Chlorophenoxy)-N-(2-thienylmethyl)-1-propanamine
Descripción general
Descripción
2-(4-Chlorophenoxy)-N-(2-thienylmethyl)-1-propanamine, also known as 2-chloro-N-(2-thienylmethyl)-4-phenoxypropan-1-amine, is an organic compound that has been studied for its potential applications in scientific research. It is a derivative of 4-chlorophenoxyacetic acid, which is a common herbicide. The compound has been studied for its potential use in treating various diseases, such as cancer and neurological disorders. In addition, its synthesis method has been studied to optimize the compound's production.
Aplicaciones Científicas De Investigación
2-(4-Chlorophenoxy)-N-(2-thienylmethyl)-1-propanamine has been studied for its potential applications in scientific research. The compound has been studied for its potential use in treating various diseases, such as cancer and neurological disorders. In addition, the compound has been studied for its potential use in drug delivery systems, as it has been found to be capable of crossing the blood-brain barrier. Furthermore, the compound has been studied for its potential use in gene therapy, as it has been found to possess the ability to bind to DNA and modulate gene expression.
Mecanismo De Acción
The exact mechanism of action of 2-(4-Chlorophenoxy)-N-(2-thienylmethyl)-1-propanamine is not fully understood. However, it has been suggested that the compound binds to DNA and modulates gene expression. In addition, the compound has been found to interact with various enzymes and receptors, which may be involved in its mechanism of action.
Biochemical and Physiological Effects
2-(4-Chlorophenoxy)-N-(2-thienylmethyl)-1-propanamine has been found to interact with various enzymes and receptors, which may be involved in its mechanism of action. The compound has also been found to possess anti-inflammatory, anti-tumor, and anti-oxidant properties. In addition, the compound has been found to possess neuroprotective effects, as it has been found to protect neurons from damage caused by oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-Chlorophenoxy)-N-(2-thienylmethyl)-1-propanamine is a relatively stable compound, and is relatively easy to synthesize. Furthermore, the compound has been found to be relatively non-toxic, making it a safe compound for use in lab experiments. However, the compound has a relatively low solubility in water, making it difficult to work with in aqueous solutions.
Direcciones Futuras
2-(4-Chlorophenoxy)-N-(2-thienylmethyl)-1-propanamine has the potential to be used in a number of different applications. Further research is needed to fully understand the compound’s mechanism of action, as well as its potential therapeutic applications. In addition, further research is needed to optimize the synthesis method, as well as to explore new potential uses for the compound. Finally, further research is needed to explore the potential of the compound as a drug delivery system, as well as its potential use in gene therapy.
Propiedades
IUPAC Name |
2-(4-chlorophenoxy)-N-(thiophen-2-ylmethyl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNOS/c1-11(9-16-10-14-3-2-8-18-14)17-13-6-4-12(15)5-7-13/h2-8,11,16H,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSNJJDBPSWJVHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCC1=CC=CS1)OC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenoxy)-N-(2-thienylmethyl)-1-propanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(Heptyloxy)benzyl]-3-(phenethyloxy)aniline](/img/structure/B1389232.png)
![N-[4-(Sec-butoxy)phenyl]-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]amine](/img/structure/B1389235.png)
![N-[2-(2-Methylphenoxy)butyl]-2-(tetrahydro-2-furanylmethoxy)aniline](/img/structure/B1389237.png)
![4-Ethoxy-N-[2-(3-methylphenoxy)propyl]aniline](/img/structure/B1389238.png)
![N-[2-(4-Ethylphenoxy)propyl]-4-methoxyaniline](/img/structure/B1389239.png)
![3,4-Dichloro-N-[2-(3-methylphenoxy)butyl]aniline](/img/structure/B1389241.png)
![N-[4-(Sec-butoxy)phenyl]-N-[4-(2-phenoxyethoxy)-benzyl]amine](/img/structure/B1389244.png)

![N-[3-(Sec-butoxy)phenyl]-N-[2-(2-chlorophenoxy)-propyl]amine](/img/structure/B1389246.png)
![2,5-Dimethyl-N-[2-(3-methylphenoxy)butyl]aniline](/img/structure/B1389248.png)

![N-{2-[2-(Sec-butyl)phenoxy]butyl}-1-hexadecanamine](/img/structure/B1389250.png)
![2,4-Dichloro-N-[2-(4-methoxyphenoxy)propyl]aniline](/img/structure/B1389252.png)
